molecular formula C14H10ClN3O B1418903 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 1154708-22-1

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No. B1418903
M. Wt: 271.7 g/mol
InChI Key: ODCLPELOSNERSG-UHFFFAOYSA-N
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Description

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline is a chemical compound with a complex structure. It belongs to the class of indole derivatives , which have garnered significant interest due to their diverse biological activities . The compound’s name provides insights into its composition: it contains an aniline moiety linked to an oxadiazole ring via a chlorophenyl group.


Physical And Chemical Properties Analysis

  • Chemical Properties : Reactivity due to the indole ring’s π-electron delocalization, making it susceptible to electrophilic substitution .

Scientific Research Applications

Therapeutic Potential of Oxadiazole Derivatives

Oxadiazole derivatives, including compounds similar to 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline, have been extensively studied for their therapeutic worth. The 1,3,4-oxadiazole ring, found in various synthetic molecules, shows effective binding with different enzymes and receptors in biological systems, leading to a range of bioactivities. This comprehensive review emphasizes the development of 1,3,4-oxadiazole-based compounds across medicinal chemistry, covering anticancer, antifungal, antibacterial, and other significant pharmacological agents. The review serves as a crucial resource for new thoughts in designing more active and less toxic medicinal agents (Verma et al., 2019).

Synthetic Routes and Structural Properties

In the realm of synthetic chemistry, the formation of novel substituted thiazolidin-4-ones via chloral and substituted anilines showcases the versatility of such compounds in creating diverse molecular structures. These synthetic routes provide insights into the conformation of products, highlighting the potential for further exploration and application in various fields, including the development of new pharmacological agents (Issac & Tierney, 1996).

Pharmacological Importance of Oxadiazole Derivatives

Recent research on 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives emphasizes their significant pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The favorable physical, chemical, and pharmacokinetic properties of these derivatives enhance their activity via hydrogen bond interactions with biomacromolecules, demonstrating the importance of oxadiazole as a biologically active unit in drug development (Wang et al., 2022).

Metal-Ion Sensing Applications

Oxadiazole scaffolds, particularly 1,3,4-oxadiazoles, are explored for their potential in metal-ion sensing applications. The diverse synthetic strategies and the ability to incorporate π-conjugated groups make these molecules ideal for developing chemosensors. Their high photoluminescent quantum yield, thermal and chemical stability, and coordination sites offer promising avenues for selective metal-ion sensing, showcasing their utility beyond pharmacology into material science (Sharma et al., 2022).

Biological Activities and Drug Development

The heterocyclic 1,3,4-oxadiazole compounds display a wide spectrum of biological activities, making them a focal point for new drug development. Their unique properties have led to the synthesis of novel derivatives that exhibit anti-inflammatory, antimicrobial, antitumor, and antiviral activities, among others. These findings underscore the role of 1,3,4-oxadiazole derivatives in guiding the development of safer and effective compounds for various therapeutic applications (Bala, Kamboj, & Kumar, 2010).

properties

IUPAC Name

3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-12-7-2-1-6-11(12)14-17-13(18-19-14)9-4-3-5-10(16)8-9/h1-8H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCLPELOSNERSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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